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Compound of Interest

5-Bromo-2-chloro-1,3-
Compound Name:

dimethoxybenzene
CAS No.: 427886-20-2
Cat. No.: B3037069

Get Quote

The true value of 5-bromo-2-chloro-1,3-dimethoxybenzene lies in its orthogonal reactivity.
The molecule features two distinct halogen handles (Br at C5, Cl at C2) situated in vastly
different electronic and steric environments.

In palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), the
C5-bromine undergoes rapid oxidative addition. Conversely, the C2-chlorine is heavily shielded
by the two adjacent ortho-methoxy groups, creating immense steric hindrance that suppresses
its reactivity[2]. This allows chemists to selectively functionalize the C5 position first, leaving the
C2-chlorine intact as a permanent lipophilic modifier or for subsequent, harsher
functionalization.

Table 1: Quantitative Physicochemical Data
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Property Value

CAS Number 427886-20-2

Chemical Formula CsHsBrClO2[3]

Molecular Weight 251.50 g/mol [3]

Boiling Point 272.6 £ 35.0 °C (at 760 mmHg)

Storage Temperature Ambient / Room Temperature

SMILES COC1=CC(Br)=CC(OC)=C1CI

InChl Key NMOAOMYTJQDCES-UHFFFAOYSA-N

Mechanistic Synthesis & Regiocontrol

Synthesizing a 1,3,2,5-substitution pattern on a benzene ring requires rigorous regiocontrol.
Attempting direct electrophilic bromination on 2-chloro-1,3-dimethoxybenzene fails because the
strongly electron-donating methoxy groups direct incoming electrophiles to the C4/C6
positions, not the desired C5 position[2].

To bypass this, we employ a Sandmeyer-directed pathway. By starting with 2,6-
dimethoxyaniline, we leverage the superior directing power of the amine group to install the
bromine, followed by a radical-nucleophilic substitution to install the sterically hindered chlorine.
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Fig 1: Regiocontrolled synthesis of 5-Bromo-2-chloro-1,3-dimethoxybenzene via Sandmeyer
pathway.

Validated Experimental Protocol

The following protocol is designed as a self-validating system. Each step includes an In-
Process Control (IPC) that provides immediate, observable causality to confirm the reaction's
success before proceeding.

Phase 1: Electrophilic Bromination

Causality: The amino (-NHz) group is a significantly stronger activating group than the methoxy
(-OCHs) groups. Consequently, electrophilic attack by N-Bromosuccinimide (NBS) is directed
exclusively to the position para to the amine, circumventing complex isomeric mixtures.

o Setup: Dissolve 2,6-dimethoxyaniline (1.0 equiv) in anhydrous DMF under an argon
atmosphere. Cool the reaction vessel to 0 °C using an ice bath.

o Addition: Add NBS (1.05 equiv) portion-wise over 30 minutes. Maintaining 0 °C is critical to
prevent over-bromination.

 Validation (IPC): Monitor by TLC (Hexanes/EtOAc 4:1). The disappearance of the starting
material and the formation of a single, more polar spot validates the regioselectivity. The
absence of multiple spots confirms strict stoichiometric control.

o Workup: Quench with water, extract with ethyl acetate, wash the organic layer with brine to
remove DMF, dry over Na2SOa4, and concentrate to yield 4-bromo-2,6-dimethoxyaniline.

Phase 2: Diazotization and Sandmeyer Chlorination

Causality: Direct chlorination of the aromatic ring at the sterically hindered C2 position is
kinetically unfavorable. By converting the amine into a diazonium salt, we create an exceptional
leaving group. Copper(l) chloride then facilitates a single-electron transfer (SET) radical
mechanism, installing the chlorine atom with absolute regiocontrol.

o Diazotization: Suspend 4-bromo-2,6-dimethoxyaniline in concentrated HCI and cool to 0-5
°C. Slowly add an agueous solution of NaNO2 (1.1 equiv) dropwise.
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» Validation (IPC 1): Perform a starch-iodide paper test. A positive blue-black response
confirms the presence of excess nitrous acid, validating the complete formation of the
diazonium intermediate.

o Sandmeyer Coupling: In a separate flask, prepare a solution of CuCl (1.2 equiv) in
concentrated HCI. Slowly add the cold diazonium salt solution to the CuCI mixture. Gradually
warm the reaction to 60 °C.

» Validation (IPC 2): Observe nitrogen gas evolution. The cessation of bubbling serves as a
visual, self-validating indicator that the radical-nucleophilic substitution is complete.

« |solation: Cool the mixture, extract with dichloromethane (DCM), wash with 1M NaOH to
remove phenolic byproducts, dry, and purify via silica gel chromatography to isolate 5-
Bromo-2-chloro-1,3-dimethoxybenzene.

Applications in Drug Development & CRAMS

In the pharmaceutical industry, 5-bromo-2-chloro-1,3-dimethoxybenzene is frequently
utilized in Contract Research and Manufacturing Services (CRAMS), where it is officially
designated under intermediate codes such as OMS-2[1].

Its primary application is in the synthesis of sterically congested kinase inhibitors and central
nervous system (CNS) agents. The dual methoxy groups force the C2-chlorine out of the plane
of the aromatic ring, creating a unique conformational lock when the molecule is incorporated
into a larger drug scaffold. This conformational restriction is often exploited by medicinal
chemists to improve a drug's binding affinity to its target protein while simultaneously
increasing its metabolic stability against cytochrome P450 enzymes.

References
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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